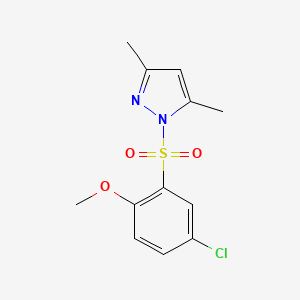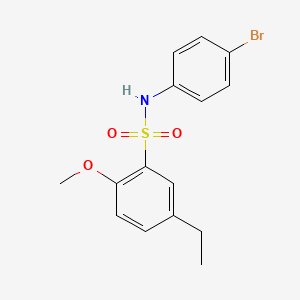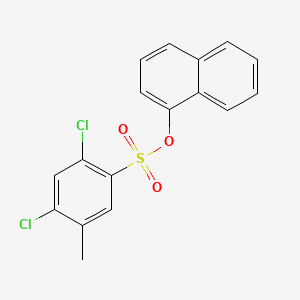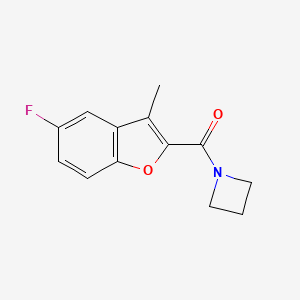![molecular formula C21H20ClN3O4 B7454108 2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and has been shown to have significant effects on various biochemical and physiological processes in the body.
Wirkmechanismus
The mechanism of action of CP-690,550 involves the inhibition of a protein called Janus kinase (JAK). JAK is involved in the signaling pathways of various cytokines and growth factors that are important for immune system function. By inhibiting JAK, CP-690,550 can reduce the activity of the immune system and decrease inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant effects on various biochemical and physiological processes in the body. It has been shown to reduce inflammation and decrease the activity of the immune system. CP-690,550 has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-690,550 in lab experiments is its specificity for JAK inhibition. This allows researchers to study the effects of JAK inhibition on various biological processes without affecting other signaling pathways. However, one limitation of using CP-690,550 is its potential toxicity. CP-690,550 has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CP-690,550. One area of interest is its potential use as a treatment for autoimmune diseases. CP-690,550 has shown promise in clinical trials for rheumatoid arthritis and multiple sclerosis, but further research is needed to determine its efficacy and safety. Another area of interest is the potential use of CP-690,550 in cancer treatment. JAK signaling pathways have been implicated in the development and progression of certain types of cancer, and CP-690,550 may have potential as a targeted therapy for these cancers. Finally, further research is needed to understand the potential toxic effects of CP-690,550 and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of CP-690,550 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-chlorobenzoyl chloride and L-tryptophan methyl ester hydrochloride. These two compounds are reacted in the presence of a base such as sodium hydroxide to form an intermediate product. This intermediate product is then treated with 2-amino-3-(1H-indol-3-yl)propanoic acid to form CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various biochemical and physiological processes in the body, including the immune system. CP-690,550 has been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c22-15-7-5-13(6-8-15)20(27)23-10-9-19(26)25-18(21(28)29)11-14-12-24-17-4-2-1-3-16(14)17/h1-8,12,18,24H,9-11H2,(H,23,27)(H,25,26)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZZOPJAMZXLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)



![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)

![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

